
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied for its potential in cancer treatment. PARP inhibitors are a class of drugs that have gained attention in recent years due to their ability to selectively kill cancer cells by exploiting defects in DNA repair pathways.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The scientific research applications of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide extend into the synthesis and characterization of novel compounds and materials. This compound is utilized in the development of new aromatic polyamides, demonstrating its importance in material science. For instance, the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups highlight its application in producing high molecular weight polyamides. These polyamides exhibit excellent solubility in polar aprotic solvents and can form transparent, flexible, and tough films, showcasing potential applications in advanced materials and coatings (Hsiao, Yang, Chuang, & Lin, 1999).
Material Properties and Applications
The compound is integral to research focusing on materials with specific properties, such as high glass transition temperatures and stability under various conditions. Research has shown that aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, derived from this compound, display significant thermal stability and solubility in polar solvents, suggesting their utility in high-performance applications (Hsiao & Yu, 1996).
Novel Polyamide Synthesis
Further exploration into the compound's applications reveals its role in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides, derived from processes involving this compound, exhibit high inherent viscosities and excellent thermal properties. This underscores the compound's value in creating materials that can withstand extreme temperatures while maintaining structural integrity, suitable for aerospace and automotive industries (Hsiao, Yang, & Lin, 1999).
Advanced Functional Materials
Moreover, the compound contributes to the development of highly stable anodic electrochromic aromatic polyamides. These materials exhibit unique electrochemical and electrochromic properties, highlighting potential applications in smart windows, displays, and other electronic devices. The synthesis of these materials showcases the broad utility of this compound in creating functional materials with specific electronic properties (Liou & Chang, 2008).
Propiedades
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-21-13(4)19-20-17(21)23-10-15-12(3)22-16(18-15)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYRCLAKIBNRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

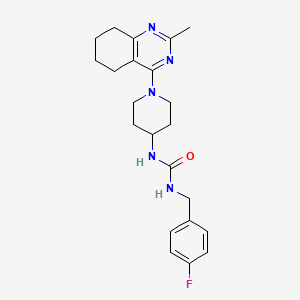
![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)

![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)
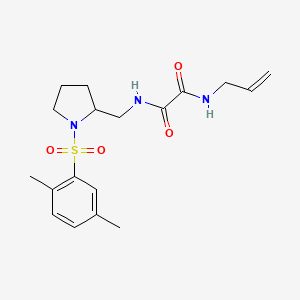


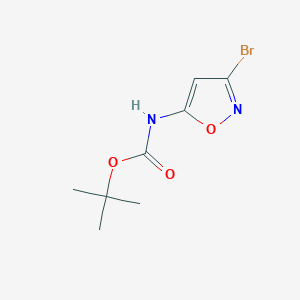
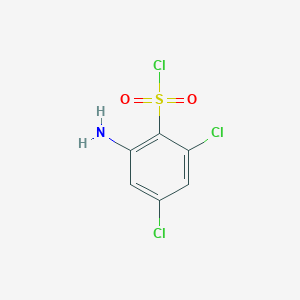
![N-benzyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2784695.png)
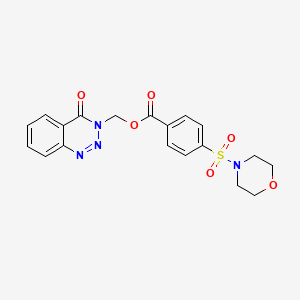
![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2784699.png)
